1-Azidocyclopropane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

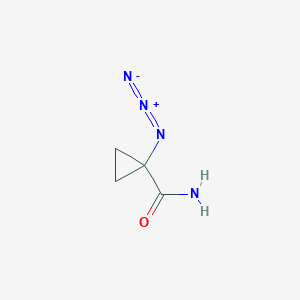

1-Azidocyclopropane-1-carboxamide is a chemical compound characterized by the presence of an azido group attached to a cyclopropane ring, which is further connected to a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Azidocyclopropane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like dimethylformamide or acetonitrile to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Azidocyclopropane-1-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, alkyl halides, and suitable solvents.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Cycloaddition: Copper(I) catalysts and suitable solvents like dimethyl sulfoxide.

Major Products Formed:

Substitution: Formation of substituted cyclopropane derivatives.

Reduction: Formation of cyclopropylamine derivatives.

Cycloaddition: Formation of triazole derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Azidocyclopropane-1-carboxamide serves as a versatile intermediate in organic synthesis. Its unique cyclopropane structure allows for various transformations, making it valuable for producing complex molecules.

Key Transformations

- Cyclopropanation Reactions : The azide group can be converted into amines or other functional groups through reduction reactions. This transformation is essential for synthesizing aminocyclopropanes, which are crucial in developing pharmaceuticals.

- Synthesis of Functionalized Derivatives : The compound can undergo various reactions, such as nucleophilic substitutions and cycloadditions, leading to the formation of functionalized cyclopentene derivatives. These derivatives have applications in creating bioactive compounds and materials science .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects.

Pharmacological Potential

- NMDA Receptor Modulation : Similar compounds have shown activity at the NMDA receptor, which is involved in neuroprotection and psychiatric disorders. The modulation of this receptor can lead to therapeutic effects in conditions such as epilepsy and depression .

- Anticancer Activity : Studies have indicated that cyclopropane derivatives can exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways .

Agricultural Applications

The compound's role in agriculture primarily revolves around its influence on plant growth and development.

Ethylene Biosynthesis

- Precursor to Ethylene : As a precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), it plays a critical role in ethylene biosynthesis—a hormone that regulates various plant processes including fruit ripening, flower opening, and response to stress .

- Plant Growth Promotion : Bacteria that degrade ACC can enhance plant growth by reducing ethylene levels, thereby promoting better root development and stress resilience .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Intermediate for aminocyclopropanes |

| Medicinal Chemistry | NMDA receptor modulation, anticancer activity |

| Agricultural Science | Ethylene biosynthesis precursor, plant growth promotion |

Case Study 1: NMDA Receptor Modulation

A study examined the effects of cyclopropane derivatives on NMDA receptor activity. Results indicated that certain modifications led to enhanced receptor modulation, suggesting potential therapeutic applications in neuroprotection .

Case Study 2: Agricultural Enhancements

Research demonstrated that bacterial strains with ACC deaminase activity significantly improved plant growth under stress conditions by degrading ACC and reducing ethylene production. This highlights the compound's indirect role in enhancing agricultural productivity through microbial interactions .

Mecanismo De Acción

The mechanism of action of 1-azidocyclopropane-1-carboxamide involves its ability to undergo various chemical transformations due to the presence of the reactive azido group. This group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry for their bioactivity. The compound’s reactivity also allows it to act as a precursor for other functionalized molecules, making it a versatile tool in synthetic chemistry.

Comparación Con Compuestos Similares

1-Aminocyclopropane-1-carboxylic acid: A compound with a similar cyclopropane ring structure but with an amino group instead of an azido group.

Cyclopropanecarboxamide: Lacks the azido group but shares the cyclopropane and carboxamide functionalities.

Azidocyclopropane derivatives: Compounds with variations in the substituents attached to the cyclopropane ring.

Uniqueness: 1-Azidocyclopropane-1-carboxamide is unique due to the presence of both the azido and carboxamide groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical transformations, while the carboxamide group provides stability and potential for hydrogen bonding interactions.

Actividad Biológica

Overview

1-Azidocyclopropane-1-carboxamide (CAS No. 1333426-89-3) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, case studies, and applications in various fields.

Chemical Structure and Properties

This compound features a cyclopropane ring with an azide functional group and a carboxamide moiety. Its molecular formula is C₄H₅N₃O, and it exhibits properties typical of azide compounds, including reactivity towards nucleophiles and potential for cycloaddition reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The azide group can undergo a variety of chemical transformations, including:

- Click Chemistry : The azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the conjugation of biomolecules.

- Bioorthogonal Reactions : The compound can be used in bioorthogonal labeling techniques, allowing for the selective tagging of proteins in living systems without interfering with native biochemical processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, possibly through interaction with peptidoglycan biosynthesis enzymes.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, potentially by activating intrinsic apoptotic pathways. Further investigation into its effects on cell cycle regulation and signaling pathways is warranted.

Case Studies

Several case studies have documented the effects of this compound in experimental settings:

- Case Study 1 : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in cells undergoing apoptosis.

- Case Study 2 : A study investigating the antimicrobial effects revealed that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Data Tables

Medicinal Chemistry

Due to its unique structure and biological properties, this compound is being explored as a lead compound for drug development. Its ability to engage in bioorthogonal chemistry makes it a valuable tool for drug delivery systems and targeted therapies.

Material Science

The azide functionality allows for the incorporation of this compound into polymeric materials through click chemistry, enhancing material properties for biomedical applications.

Propiedades

IUPAC Name |

1-azidocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVFHBXINTWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.